2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine

Description

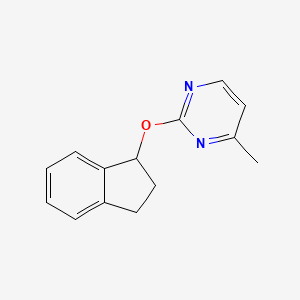

2-(2,3-Dihydro-1H-inden-1-yloxy)-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at position 2 with a 2,3-dihydro-1H-inden-1-yloxy group and at position 4 with a methyl group.

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-8-9-15-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKQLZJJWQPEFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2CCC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine typically involves the reaction of 2,3-dihydro-1H-inden-1-ol with 4-methylpyrimidine under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, which include the pyrimidine structure, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. The presence of the 4-methyl group in the pyrimidine structure enhances these properties by stabilizing the molecular conformation necessary for biological activity .

2. Antioxidant Activity

The antioxidant capabilities of 2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine are noteworthy. Studies demonstrate that these compounds can scavenge free radicals and prevent lipid peroxidation, which is crucial in mitigating oxidative stress-related diseases . The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the compound, effectively neutralizing reactive oxygen species.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection against hypoxic conditions. It has been reported to improve cognitive functions and reduce symptoms associated with cerebral ischemia by enhancing cerebral blood flow and protecting neuronal cells from damage . The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues.

4. Anticancer Potential

Recent investigations have explored the anticancer potential of pyrimidine derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cell cycle regulation and survival pathways .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a series of 2,3-dihydro-1H-indene derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in nitric oxide production and pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with these compounds, highlighting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Neuroprotective Effects

In a model of transient global ischemia, treatment with this compound resulted in improved outcomes regarding neuronal survival and cognitive function recovery post-injury. This was assessed through behavioral tests and histological analysis, indicating a protective effect against ischemic damage .

Case Study 3: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers. Mechanistic studies suggested that this effect was mediated through the modulation of PI3K/Akt signaling pathways .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting microbial growth or modulating cellular processes.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

Compounds such as BMS-337197 (from ) share functional group similarities, though BMS-337197 contains a 2-amino-1,3-oxazole core linked to a pyrimidine. This compound is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), highlighting the importance of heterocyclic moieties in enzyme targeting. Unlike 2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine, BMS-337197’s oxazole group may enhance binding specificity, but the indenyloxy group in the target compound could improve lipophilicity and membrane permeability .

Pyrido[2,3-d]pyrimidine Derivatives

describes 5-aryl-dihydropyrido[2,3-d]pyrimidines (e.g., compounds 2h and 2i), which feature fused pyrimidine-indenone systems. These compounds exhibit high melting points (316–319°C) and were synthesized via multicomponent reactions. Their structural complexity contrasts with the simpler substitution pattern of the target compound.

Indene-Modified Pyrimidines in Crystallography

The crystal structure of (E)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one () reveals a planar indenone system with intermolecular hydrogen bonding.

Pharmaceutical Intermediates

4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine () shares the indene-pyrimidine linkage but substitutes position 2 with an amine group. This compound (CAS 866050-31-9) is marketed as a pharmaceutical intermediate, suggesting that the indene-pyrimidine scaffold is versatile for derivatization in drug development .

Biological Activity

The compound 2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects based on diverse scientific literature.

The synthesis of this compound typically involves the reaction of 4-methylpyrimidine with 2,3-dihydro-1H-inden-1-ol. The reaction is often catalyzed by bases such as potassium carbonate in polar solvents like dimethylformamide (DMF) at elevated temperatures. This synthetic route allows for the formation of a compound with unique electronic properties due to the combination of the pyrimidine ring and the 2,3-dihydro-1H-inden-1-yloxy group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets in biological systems. The structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may affect kinases involved in cell signaling pathways, leading to altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism may involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects . Studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Study on Cancer Cell Lines :

- Inflammation Model :

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2,3-Dihydro-1H-inden-1-yloxy)-2-methylpyrimidine | Similar core structure | Anticancer and anti-inflammatory |

| 2-(2,3-Dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine | Fluorinated variant | Antiviral and anticancer properties |

| 4-(2,3-Dihydro-1H-inden-1-yloxy)phenylamine | Phenylamine derivative | Varying biological activities |

This table illustrates how variations in substituents can influence biological activity.

Q & A

Q. What synthetic strategies are effective for preparing 2-(2,3-dihydro-1H-inden-1-yloxy)-4-methylpyrimidine, and what key steps optimize yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving nucleophilic substitution or coupling reactions. A common approach includes:

Functionalization of the indene moiety : Activation of the 1H-inden-1-ol group using bases like diisopropylethylamine to facilitate O-alkylation.

Pyrimidine coupling : Reaction of activated indene derivatives with 4-methylpyrimidine intermediates using coupling agents (e.g., DCC) under inert conditions.

Critical steps include precise stoichiometric control, anhydrous conditions, and purification via column chromatography to isolate intermediates. Yield optimization requires monitoring reaction progression using TLC and adjusting temperature gradients .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of the indenyloxy group by analyzing aromatic proton shifts (δ 6.5–8.0 ppm for pyrimidine and indene protons) and methyl group singlet integration (δ ~2.5 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if crystalline derivatives are available) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classification ():

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion.

- First Aid : Immediate eye irrigation with saline for 15 minutes and medical consultation for dermal exposure .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be systematically addressed?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

Standardized Bioassays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and controls.

Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out metabolite interference.

Orthogonal Validation : Cross-check results with SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell models .

Q. What computational approaches predict the binding affinity of this compound with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2D6 active sites, focusing on indenyloxy hydrophobic pockets.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Phe304 in CYP3A4).

- QSAR Modeling : Train models with descriptors like logP and polar surface area to predict inhibition potency .

Q. What strategies resolve synthetic challenges in achieving enantiomeric purity for derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.

- Asymmetric Catalysis : Employ palladium-catalyzed reactions with BINAP ligands to induce stereoselectivity.

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting NMR data for structurally analogous pyrimidine derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring flipping) by acquiring spectra at 298–323 K.

- 2D Experiments (COSY, NOESY) : Assign overlapping peaks and confirm through-space interactions (e.g., NOE between indene and pyrimidine protons).

- Comparative Analysis : Cross-reference with published spectra of homologs (e.g., methyl vs. ethyl substituents) .

Q. What mechanistic insights explain the compound’s reactivity in photochemical reactions?

- Methodological Answer :

- UV-Vis Spectroscopy : Identify π→π* transitions (λmax ~260–300 nm) to assess photoactivation potential.

- Radical Trapping : Use TEMPO to quench reactive intermediates in light-induced reactions.

- DFT Calculations : Map excited-state surfaces (e.g., using Gaussian 16) to predict reaction pathways (e.g., [2+2] cycloadditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.